molecular formula C16H19N3OS2 B2446391 N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864856-30-4

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2446391
CAS No.: 864856-30-4
M. Wt: 333.47
InChI Key: XYKKMTMWXGYDDL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Comparison with Similar Compounds

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities .

Properties

IUPAC Name

N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(17-13-9-5-2-6-10-13)11-21-16-18-15(19-22-16)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKMTMWXGYDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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